N-[2-methoxy-4-[[3-methoxy-4-(thiophene-2-carbonylamino)phenyl]methyl]phenyl]thiophene-2-carboxamide
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Overview
Description
N-[2-methoxy-4-[[3-methoxy-4-(thiophene-2-carbonylamino)phenyl]methyl]phenyl]thiophene-2-carboxamide is a complex organic compound that features a thiophene ring, a methoxy group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant reaction conditions . This reaction typically uses palladium catalysts and boron reagents to form carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-methoxy-4-[[3-methoxy-4-(thiophene-2-carbonylamino)phenyl]methyl]phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-[2-methoxy-4-[[3-methoxy-4-(thiophene-2-carbonylamino)phenyl]methyl]phenyl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-[2-methoxy-4-[[3-methoxy-4-(thiophene-2-carbonylamino)phenyl]methyl]phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds with similar thiophene rings, such as suprofen and articaine, which have various pharmacological properties.
Methoxyphenyl Compounds: Compounds with methoxy groups, such as 2-methoxy-4-(3-methoxy-1-propenyl)-phenol.
Uniqueness
N-[2-methoxy-4-[[3-methoxy-4-(thiophene-2-carbonylamino)phenyl]methyl]phenyl]thiophene-2-carboxamide is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
N-[2-methoxy-4-[[3-methoxy-4-(thiophene-2-carbonylamino)phenyl]methyl]phenyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O4S2/c1-30-20-14-16(7-9-18(20)26-24(28)22-5-3-11-32-22)13-17-8-10-19(21(15-17)31-2)27-25(29)23-6-4-12-33-23/h3-12,14-15H,13H2,1-2H3,(H,26,28)(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAXNCTLTBMPMTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC2=CC(=C(C=C2)NC(=O)C3=CC=CS3)OC)NC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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